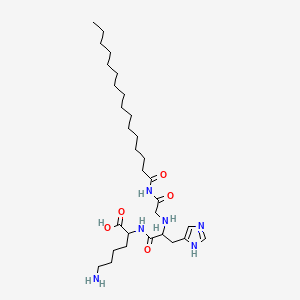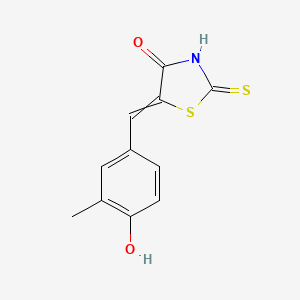
4-Hydroxy-3-methylbenzylidene rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogenated nitrile butadiene rubber (HMBR) is a synthetic polymer known for its exceptional resistance to heat, oil, and chemicals. It is a hydrogenated version of nitrile butadiene rubber (NBR), which enhances its physical properties and makes it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hydrogenated nitrile butadiene rubber involves the hydrogenation of nitrile butadiene rubber. This process typically uses hydrogen gas and noble metal catalysts under high-pressure conditions . The hydrogenation can be carried out in a solution stage, which is hazardous and cost-intensive. An alternative method involves the use of a hydrazine hydrate/hydrogen peroxide/copper sulfate catalyst in a water-based, environmentally friendly process .
Industrial Production Methods
Industrial production of hydrogenated nitrile butadiene rubber often employs large-scale hydrogenation of nitrile butadiene rubber latex. This method is eco-friendly, cost-effective, and suitable for industrial purposes . The hydrogenation process improves the physical and chemical properties of the rubber, making it suitable for use in harsh environments.
Chemical Reactions Analysis
Types of Reactions
Hydrogenated nitrile butadiene rubber undergoes various chemical reactions, including:
Oxidation: The rubber can be oxidized under high-temperature conditions, leading to the formation of oxidative degradation products.
Substitution: Hydrogenated nitrile butadiene rubber can undergo substitution reactions with various reagents, leading to the formation of modified rubber compounds.
Common Reagents and Conditions
Common reagents used in the reactions of hydrogenated nitrile butadiene rubber include hydrogen gas, noble metal catalysts, hydrazine hydrate, hydrogen peroxide, and copper sulfate . The reactions are typically carried out under high-pressure and high-temperature conditions to achieve the desired modifications.
Major Products Formed
The major products formed from the reactions of hydrogenated nitrile butadiene rubber include modified rubber compounds with enhanced physical and chemical properties. These products are used in various industrial applications, such as seals, gaskets, and hoses .
Scientific Research Applications
Hydrogenated nitrile butadiene rubber has a wide range of scientific research applications, including:
Chemistry: Used as a material for studying the effects of hydrogenation on polymer properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Mechanism of Action
The mechanism by which hydrogenated nitrile butadiene rubber exerts its effects involves the saturation of double bonds in nitrile butadiene rubber with hydrogen. This hydrogenation process enhances the rubber’s resistance to heat, oil, and chemicals by reducing the number of reactive sites available for chemical attack . The molecular targets and pathways involved include the double bonds in the butadiene segments of the rubber, which are saturated with hydrogen to improve the rubber’s properties .
Comparison with Similar Compounds
Hydrogenated nitrile butadiene rubber is unique compared to other similar compounds due to its enhanced resistance to heat, oil, and chemicals. Similar compounds include:
Nitrile butadiene rubber (NBR): The non-hydrogenated version of hydrogenated nitrile butadiene rubber, which has lower resistance to heat and chemicals.
Ethylene propylene diene monomer (EPDM): Another synthetic rubber with good resistance to heat and chemicals but lower mechanical strength compared to hydrogenated nitrile butadiene rubber.
Fluoroelastomers (FKM): These have excellent resistance to heat and chemicals but are more expensive and less flexible than hydrogenated nitrile butadiene rubber.
Hydrogenated nitrile butadiene rubber stands out due to its balanced properties, making it suitable for a wide range of applications in various industries.
Properties
Molecular Formula |
C11H9NO2S2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15) |
InChI Key |
WUYJNCRVBZWAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


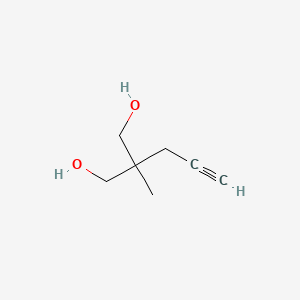
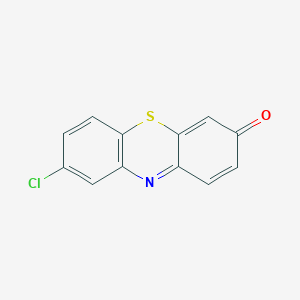
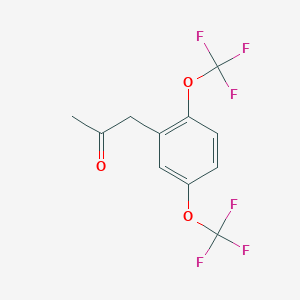
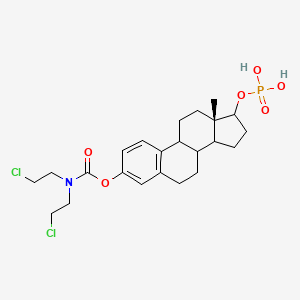
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
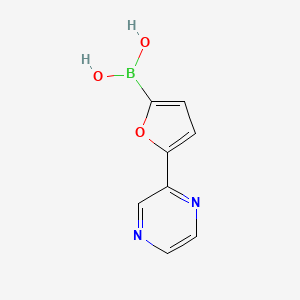
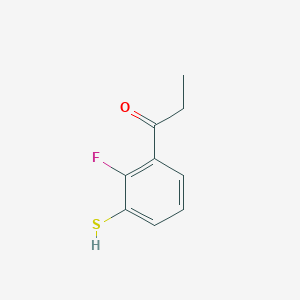
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)
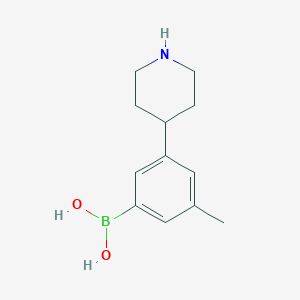
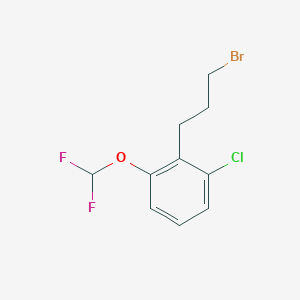
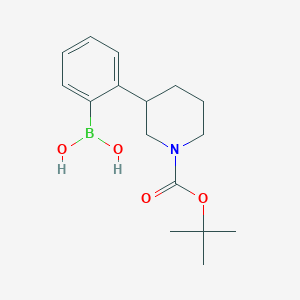
![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
